molecular formula C17H20ClFN2O2S B2515113 N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide CAS No. 1209747-20-5

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2515113
CAS No.: 1209747-20-5
M. Wt: 370.87
InChI Key: KDQOGXCTGWRGTN-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN2O2S and its molecular weight is 370.87. The purity is usually 95%.
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Biological Activity

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound with significant potential in biomedical research. Its complex structure, characterized by the presence of a chlorophenyl and a fluorophenyl group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H20ClFN2O2S
  • Molecular Weight: 370.87 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies indicate that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes related to metabolic processes or signaling pathways, similar to other sulfonamide derivatives which often exhibit inhibitory properties against various enzymes.
  • Receptor Modulation: It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Activity Type Test System Concentration (µM) Effect Reference
Enzyme InhibitionHuman Cell Lines0.5 - 50Dose-dependent inhibition observed
CytotoxicityCancer Cell Lines10 - 100Induced apoptosis
Antimicrobial ActivityBacterial Strains1 - 20Inhibition of bacterial growth
Neurotransmitter ActivityNeuronal Cultures0.1 - 10Modulation of synaptic transmission

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µM, suggesting its potential as an antibacterial agent.

Research Findings

Recent research has highlighted the compound's multifaceted biological activities:

  • Antiviral Potential: Emerging studies suggest that it may possess antiviral properties, particularly against RNA viruses, by interfering with viral replication processes.
  • Neuroprotective Effects: Preliminary findings indicate that it may protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2O2S/c1-21(2)17(15-5-3-4-6-16(15)18)11-20-24(22,23)12-13-7-9-14(19)10-8-13/h3-10,17,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQOGXCTGWRGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)F)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.